Cas no 98-84-0 (α-Phenylethylamine)

α-Phenylethylamine structure
α-Phenylethylamine structure
Product Name:α-Phenylethylamine
CAS No:98-84-0
MF:C8H11N
MW:121.179641962051
CID:34983
PubChem ID:7408
Update Time:2025-04-19

α-Phenylethylamine Chemical and Physical Properties

Names and Identifiers

    • α-Phenylethylamine
    • 1-phenylethylamine
    • alpha-Methylbenzylamine
    • 1-Phenethylamine
    • 1-Amino-1-phenylethane
    • 1-Fenylethylamin
    • 1-Phenylethanamine
    • Benzene, (1-amino-ethyl)-
    • Benzenemethanamine, alpha-methyl-
    • DL-1-Phenylethylamine
    • alpha-Phenyl Ethylamine
    • (+/-)-1-Phenylethylamine
    • DL-alpha-Phenylethylamine
    • dl-PEA
    • (+/-) Alpha-Methylbenzylamine
    • DL-phenylethylamine
    • (R,S)-(+/-)-1-Phenylethylamine
    • Benzenemethanamine, a-methyl-
    • C8H11N
    • DL-alpha-Methylbenzylamine
    • 1-phenyl-ethanamin
    • 1-phenyl-ethylamin
    • phenyl-1ethylamine
    • Sumine 2079
    • .alpha.-Methylbenzylamine
    • dl-a-methylbenzylamine
    • N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
    • Benzylamine, .alpha.-methyl-, (.+/-.)-
    • AS-80972
    • 1-phenylethan-1-amine
    • 1-PHENETHYLAMINE [HSDB]
    • a-aminoethylbenzene
    • alpha-Phenethylamine
    • (1-Aminoethyl)benzene
    • DL-
    • NSC-8391
    • alpha-methyl-benzylamine
    • (RS)-alpha-methylbenzylamine
    • DL-1-phenethylamine
    • FT-0604486
    • CS-W013564
    • F0798-0597
    • Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
    • Ethanamine, 1-phenyl-
    • (-)-1-phenylethylamine
    • alpha-methylbenzyl amine
    • (+)1-phenylethan-1-amine
    • C02455
    • (+)-alpha-methylbenzylamine
    • .alpha.-Phenethylamine
    • alpha-Aminoethylbenzene
    • (-)-alpha-methyl-benzylamine
    • (S)-(-)-.alpha.-Methylbenzylamine
    • L(-)-.alpha.-Methylbenzylamine
    • Benzenemethaneamine, alpha-methyl-
    • (+/-)-1-phenyl-ethanamine
    • a-methylbenzenemethanamine
    • 1-Phenylethanamine #
    • EINECS 202-706-6
    • M0165
    • .alpha.-Phenylethylamine
    • PS-4601
    • (+)-alpha-methyl benzyl amine
    • L-(-)-.alpha.-Phenylethylamine
    • dl-1-phenylethyl amine
    • EINECS 210-545-8
    • (-)-alpha-methylbenzylamine
    • alpha-Methylbenzylamine, 99%
    • Timepidiumbromide
    • FT-0601072
    • 618-36-0
    • Z57102377
    • alpha-methyl benzylamine
    • 1-phenyl-ethyl-amine
    • l-phenylethylamine
    • alpha-Phenylethylamine
    • racemic 1-phenylethylamine
    • 1-Phenyl ethylamine
    • NS00001808
    • AI3-03116
    • (+)-1-phenylethylamine
    • racemic alpha-methylbenzylamine
    • 1-Fenylethylamin [Czech]
    • (1-phenylethyl)amine
    • W-105090
    • 98-84-0
    • DL-a-methylbenzyla
    • rac-1-phenylethanamine
    • (S)-.alpha.-Methylbenzenemethanamine
    • D77753
    • SCHEMBL4701869
    • alpha-methylbezylamine
    • 1(r,s)-phenylethylamine
    • BDBM50023171
    • racemic alpha-methyl-benzenemethanamine
    • Ethylamine, 1-phenyl-
    • (RS)-.ALPHA.-METHYLBENZYLAMINE
    • Benzenemethanamine, .alpha.-methyl-, (R)-
    • NSC8391
    • WLN: 1M1R
    • (-)-alpha-methylbenzenemethanamine
    • (S)-(-)-a-methyl-benzylamine
    • .ALPHA.-METHYLBENZYLAMINE [MI]
    • NSC 8391
    • (-) alpha-methyl-benzylamine
    • CHEBI:670
    • (-)alpha-phenylethylamine
    • alpha-Methylbenzenemethanamine
    • A-Phenylethylamine
    • (+/-)-.ALPHA.-PHENYLETHYLAMINE
    • .ALPHA.-AMINOETHYLBENZENE
    • EC 210-545-8
    • 1-phenylethyl amine
    • DL-.ALPHA.-METHYLBENZYLAMINE
    • .ALPHA.-METHYLBENZENEMETHANAMINE
    • AM20060838
    • MFCD00008069
    • (R,S)-.ALPHA. METHYLBENZYLAMINE
    • (rs)-1-phenylethylamine
    • (-)-.alpha.-Phenethylamine
    • 1-Phenyl-1-ethanamine
    • (+)-alpha-methyl-benzylamine
    • a-methylbenzylamine
    • a-phenethylamine
    • (-)-alpha-phenylethylamine
    • CHEMBL278059
    • UNII-HZ9DM6B2MT
    • (+) alpha-methylbenzylamine
    • (R)-.alpha.-Methylbenzenemethanamine
    • BENZYLAMINE, .ALPHA.-METHYL-, DL-
    • (S)-1-phenylethanamine;(1S)-1-phenylethanamine
    • A-Methylbenzylamine DL-
    • DTXSID40862301
    • (+/-)-.ALPHA.-PHENETHYLAMINE
    • FT-0658781
    • HSDB 2742
    • AKOS016039387
    • Benzylamine, alpha-methyl-
    • (S)-alpha-methyl benzylamine
    • AKOS000119070
    • SCHEMBL830
    • (+/-)-alpha-Methylbenzylamine
    • (-) alpha methyl benzyl amine
    • (+/-)- alpha -Methylbenzylamine
    • 1-Phenyl-ethylamine
    • racemic 1-phenylethanamine
    • BCP32849
    • (+/-)-1-phenylethanamine
    • Q3560549
    • EN300-17925
    • Benzenemethanamine, .alpha.-methyl-, (S)-
    • (+/-)-1-(phenyl)ethylamine
    • Benzenemethanamine, .alpha.-methyl-
    • Benzylamine, .alpha.-methyl-
    • HZ9DM6B2MT
    • alpha-methyl benzyl amine
    • (+/-)-1-Phenyl-ethylamine
    • phenylethan-1-amine
    • Benzenemethaneamine, .alpha.-methyl-
    • Benzylamine, alphamethyl
    • benzene, (1-aminoethyl)-
    • Ethanamine, 1phenyl
    • ALBB-032928
    • 1Phenylethanamine
    • D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
    • 1Fenylethylamin
    • (R,S)-ALPHA METHYLBENZYLAMINE
    • alphaAminoethylbenzene
    • DB-054000
    • (+/-)-?-METHYLBENZYLAMINE
    • alphaMethylbenzenemethanamine
    • alphaPhenylethylamine
    • Benzene, (1aminoethyl)
    • DB-015888
    • Benzenemethanamine, alpha-methyl-, (S)-
    • alphaPhenethylamine
    • Benzenemethanamine, alphamethyl
    • 202-706-6
    • Benzenemethanamine, alpha-methyl-, (R)-
    • Benzenemethaneamine, alphamethyl
    • Ethylamine, 1phenyl
    • STK397443
    • FP11135
    • Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
    • 1Phenylethylamine
    • 1Amino1phenylethane
    • (+/-)-alpha-Phenylethylamine
    • (+/-)-ALPHA-PHENETHYLAMINE
    • Inchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
    • InChI Key: RQEUFEKYXDPUSK-UHFFFAOYSA-N
    • SMILES: NC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 121.08900
  • Monoisotopic Mass: 121.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.94 g/mL at 25 °C(lit.)
  • Melting Point: 25°C
  • Boiling Point: 185 °C756 mm Hg(lit.)
  • Flash Point: 175 °F
  • Refractive Index: n20/D 1.526(lit.)
  • PSA: 26.02000
  • LogP: 2.40660
  • Solubility: It can absorb carbon dioxide from the air and is strongly alkaline. It is miscible with alcohol \ ether and slightly soluble in water

α-Phenylethylamine Security Information

  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:1
  • Hazard Category Code: 21/22-34
  • Safety Instruction: S26-S28-S36/37/39-S45
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: C
  • Packing Group:III
  • Risk Phrases:R21/22; R34
  • HazardClass:8
  • PackingGroup:III
Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent